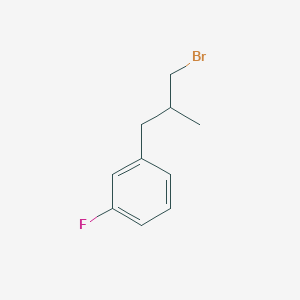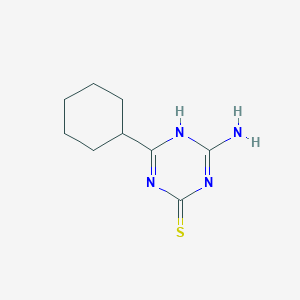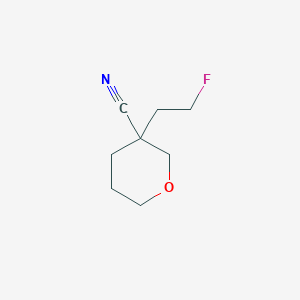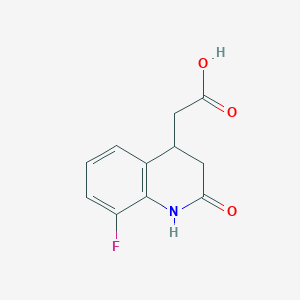![molecular formula C16H16BrNO5 B13161673 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is an organic compound with the molecular formula C14H14BrNO4. This compound is characterized by the presence of a bromo group, a formyl group, a methoxy group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps:
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with N-[1-(2-furyl)ethyl]amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Reduction: 2-(4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Substitution: 2-(2-iodo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
2-(2-bromo-4-formyl-6-methoxyphenoxy)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is unique due to the presence of the furan ring and the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H16BrNO5 |
|---|---|
Molekulargewicht |
382.21 g/mol |
IUPAC-Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H16BrNO5/c1-10(13-4-3-5-22-13)18-15(20)9-23-16-12(17)6-11(8-19)7-14(16)21-2/h3-8,10H,9H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
UQEYIYNLPSCRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


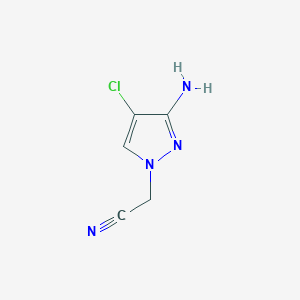

![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

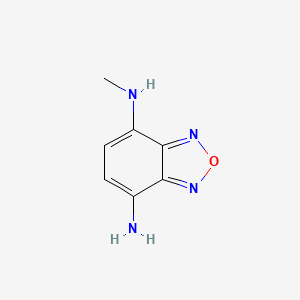
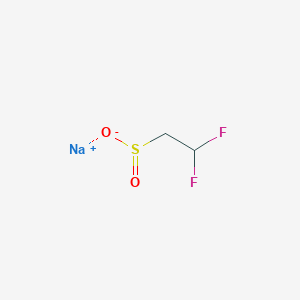
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)

